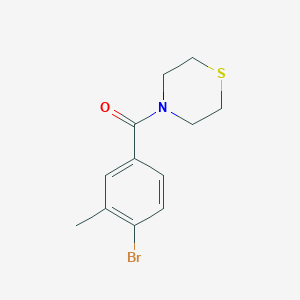

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-

CAS No.: 1713436-27-1

Cat. No.: VC11713349

Molecular Formula: C12H14BrNOS

Molecular Weight: 300.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713436-27-1 |

|---|---|

| Molecular Formula | C12H14BrNOS |

| Molecular Weight | 300.22 g/mol |

| IUPAC Name | (4-bromo-3-methylphenyl)-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C12H14BrNOS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | FRNULFVFVPOZGK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br |

Introduction

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is a chemical compound that belongs to the class of thioether derivatives. Its molecular structure includes a bromine atom and a thiomorpholine group, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by its CAS number 1713436-27-1.

Synthesis and Preparation Methods

The synthesis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- typically involves multi-step organic reactions. A common synthetic route includes:

-

Starting Materials: 4-bromo-3-methylphenyl isocyanate and thiomorpholine.

-

Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.

Table 2: General Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of 4-bromo-3-methylphenyl isocyanate with thiomorpholine | Reflux in dichloromethane |

| 2 | Purification through recrystallization or chromatography | Suitable solvent for purification |

Biological Activity and Applications

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- has been studied for its potential biological activities:

-

Antimicrobial Properties: Research indicates that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a new antimicrobial agent.

-

Anticancer Activity: Preliminary studies have shown that it may inhibit cancer cell proliferation, indicating its potential as a lead compound in cancer therapy.

Mechanism of Action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume